Thiazolo[4,5-b]pyridin-6-ylmethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-2-5-1-6-7(9-3-5)10-4-11-6/h1,3-4H,2,8H2 |
InChI Key |
LOBSCSKOEWPLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC=N2)CN |
Origin of Product |
United States |
Synthetic Methodologies for Thiazolo 4,5 B Pyridin 6 Ylmethanamine and Analogs
Classical and Contemporary Approaches to Thiazolo[4,5-b]pyridine (B1357651) Ring System Construction
The construction of the thiazolo[4,5-b]pyridine core can be broadly categorized into two main retrosynthetic approaches: the annulation of a pyridine (B92270) ring onto a pre-existing thiazole (B1198619) derivative, or the formation of a thiazole ring fused to a starting pyridine molecule.
Pyridine Annulation to Thiazole Ring Derivatives
This strategy involves building the pyridine ring onto a thiazole or thiazolidine (B150603) precursor. A variety of methods, including multicomponent reactions and domino sequences, have been developed.
A notable approach involves the three-component condensation of a 2-aminothiazole (B372263) derivative, an appropriate aldehyde, and Meldrum's acid. This reaction, facilitated by a catalytic amount of N-methylmorpholine and a slight excess of sodium acetate, yields 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. researchgate.net Another significant multicomponent reaction utilizes a 2-aminobenzothiophenyl-substituted thiazol-4(5H)-one, malononitrile (B47326), and an aldehyde (such as furfural (B47365) or salicylic (B10762653) aldehyde) in 1,4-dioxane (B91453) to produce highly substituted 4,7-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles. researchgate.netdmed.org.ua
Domino reactions also provide an efficient route. For instance, the interaction of 2-substituted thiazol-4-ylamines with 3-(2,2-dichloroacetyl)-4H-chromen-4-one results in 2-substituted 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones through a conjugate addition of the carbon atom. researchgate.netdmed.org.ua
A one-pot Michael addition and cyclo-elimination cascade has also been reported. This begins with a Knoevenagel condensation of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes, forming an α,β-unsaturated ketone intermediate. This intermediate then acts as a Michael acceptor for a carbanion derived from malononitrile or ethyl cyanoacetate, leading to intramolecular cyclization and the final thiazolo[4,5-b]pyridine product. researchgate.net
Table 1: Examples of Pyridine Annulation to Thiazole Derivatives
| Thiazole Precursor | Reagents | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiazole derivative | Aldehyde, Meldrum's acid | 6,7-Dihydro-4H-thiazolo[4,5-b]pyridin-5-one | researchgate.net |
| Substituted thiazol-4(5H)-one | Malononitrile, Aldehyde | 4,7-Dihydrothiazolo[4,5-b]pyridine-6-carbonitrile | researchgate.netdmed.org.ua |
| 2-Substituted thiazol-4-ylamines | 3-(2,2-Dichloroacetyl)-4H-chromen-4-one | Substituted (thiazolo[4,5-b]pyridin-6-yl)methanone | researchgate.netdmed.org.ua |
Thiazole Heterocycle Annulation to Pyridine Derivatives
This alternative and widely published strategy begins with a functionalized pyridine derivative, onto which the thiazole ring is constructed. researchgate.netyoutube.com
A classical method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with phosphorus pentasulfide (P₂S₅) to form the corresponding carbothioamide. Subsequent oxidative cyclization with potassium ferricyanide (B76249) in an alkaline medium yields 2-(furan-2-yl)thiazolo[4,5-b]pyridine. youtube.com Another route starting from pyridin-2-amine is its condensation with ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine in glacial acetic acid to afford 2-aminothiazolo[4,5-b]pyridine. youtube.com
Cyclization of substituted thiourea (B124793) derivatives is also a common tactic. For example, 1-(6-methoxypyridin-2-yl)thiourea (B572043) can be cyclized using lithium bromide and bromine in acetic acid to produce 5-methoxythiazolo[4,5-b]pyridin-2-amine. youtube.com Similarly, palladium-catalyzed cyclization of 1-(3-bromo-5-methylpyridin-2-yl)-3-[1-(3-chlorophenyl)ethyl]thiourea yields an aminothiazolo[4,5-b]pyridine derivative. youtube.com
More contemporary methods include the reaction of 2-aminopyridine-3-thiol (B8597) with various electrophiles. For instance, its reaction with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles provides a rapid synthesis of the corresponding thiazolo[4,5-b]pyridine derivative at room temperature. youtube.com
Multicomponent Reaction Strategies for Thiazolo[4,5-b]pyridine Synthesis
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step and have been successfully applied to the synthesis of the thiazolo[4,5-b]pyridine scaffold. researchgate.netyoutube.com
A three-component condensation reported by Snieckus and Gomes involves a mercaptonitrile potassium salt, an α-bromo ketone, and another ketone, catalyzed by zinc chloride (ZnCl₂), to generate 5,6,7-trisubstituted thiazolo[4,5-b]pyridines. youtube.com Another example is a heterogeneous copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines, which produces 2-substituted thiazolo[4,5-b]pyridines. youtube.com
An environmentally friendly one-pot MCR has been developed for the synthesis of 5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles. researchgate.net This method employs a Knoevenagel condensation of a thiazolidinone with aldehydes, followed by a Michael conjugate addition, using magnesium oxide as a mild and efficient heterogeneous catalyst. researchgate.net
A five-component cascade reaction has also been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, showcasing the power of MCRs in creating complex heterocyclic systems. nih.gov
Solid-Phase Synthesis Techniques for Thiazolo[4,5-b]pyridine Libraries
Solid-phase synthesis offers a powerful platform for the combinatorial generation of libraries of heterocyclic compounds for screening purposes. A traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives has been described. commonorganicchemistry.comnih.govnih.gov
The synthesis begins with a solid-supported cyanocarbonimidodithioate which undergoes a Thorpe-Ziegler type cyclization with α-halo ketones to afford a thiazole resin. This resin is then subjected to a Friedländer protocol with a suitable ketone under microwave irradiation conditions to form the desired thiazolopyridine resin. The Friedländer reaction is a condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline, and its application here constructs the pyridine portion of the fused ring system. commonorganicchemistry.comchemistrysteps.com
Table 2: Key Steps in Solid-Phase Synthesis of Thiazolo[4,5-b]pyridines
| Step | Reaction Type | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1 | Thiazole Formation | Solid-supported cyanocarbonimidodithioate, α-halo ketone | Thiazole resin | nih.govcommonorganicchemistry.com |
| 2 | Pyridine Annulation | Friedländer protocol, Ketone, Microwave irradiation | Thiazolopyridine resin | commonorganicchemistry.comchemistrysteps.com |
Catalytic and Environmentally Benign Synthetic Protocols
Modern synthetic chemistry emphasizes the use of catalytic methods and environmentally friendly conditions. Several such protocols have been developed for thiazolo[4,5-b]pyridines.
Catalysis is a cornerstone of many synthetic routes. As mentioned, zinc chloride (ZnCl₂) is used to promote three-component condensations. youtube.com Heterogeneous copper complexes have been employed for cascade reactions. youtube.com Palladium catalysts are utilized for cyclization reactions of thiourea derivatives. youtube.com The Friedländer condensation for isoxazolo[4,5-b]pyridines, a related scaffold, has been shown to be catalyzed by Lewis acids such as ZnCl₂ or Indium(III) triflate (In(OTf)₃). chemistrysteps.com
Microwave-assisted synthesis has been shown to be an efficient method for preparing thiazolo[4,5-b]pyridine-2-carbonitriles and for conducting the Friedländer reaction on a solid phase, often leading to reduced reaction times and improved yields. youtube.comcommonorganicchemistry.comchemistrysteps.com
The pursuit of "green" chemistry has led to the development of protocols using less hazardous reagents and solvents. The use of magnesium oxide as a low-cost, mild, and efficient heterogeneous base catalyst in a multicomponent synthesis of thiazolo[4,5-b]pyridine-6-carbonitriles is a prime example of an environmentally benign approach. researchgate.net The use of deep eutectic solvents, such as a mixture of L-proline and ethylene (B1197577) glycol, has been explored for the synthesis of related thiazolo[5,4-d]thiazoles, suggesting potential applicability to thiazolopyridine synthesis to avoid toxic solvents. chemie-brunschwig.ch
Specific Synthetic Routes Towards Thiazolo[4,5-b]pyridin-6-ylmethanamine and its Substituted Precursors
While a direct, one-step synthesis of this compound from simple precursors is not prominently described, a logical and feasible synthetic pathway can be constructed based on the functionalization of the thiazolo[4,5-b]pyridine core at the C6 position, followed by standard chemical transformations. A key strategy involves the synthesis of a precursor bearing a functional group at the 6-position that can be readily converted to a methanamine moiety, such as a nitrile or a carboxylic acid.
Proposed Synthetic Route via a Nitrile Intermediate:
A highly plausible route to this compound involves the reduction of a Thiazolo[4,5-b]pyridine-6-carbonitrile precursor.
Step 1: Synthesis of a Thiazolo[4,5-b]pyridine-6-carbonitrile Precursor. The synthesis of substituted thiazolo[4,5-b]pyridine-6-carbonitriles has been achieved via multicomponent reactions. For example, a one-pot reaction involving a thiazolidinone, an aldehyde, and malononitrile using magnesium oxide as a catalyst yields 5-amino-7-aryl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles. researchgate.net This establishes a clear precedent for introducing the required cyano group at the C6 position.
Step 2: Reduction of the Nitrile to the Primary Amine. The reduction of a nitrile group on a heteroaromatic ring to a primary amine is a well-established transformation. researchgate.net Several reducing agents can be employed for this purpose.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for converting nitriles to primary amines. researchgate.netnih.gov The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. researchgate.net
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. researchgate.net Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are commonly used, though this may require elevated pressure. researchgate.net Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has also emerged as a mild and efficient method for reducing cyanoarenes to benzylamines. commonorganicchemistry.com
This two-step sequence, starting from a suitably chosen thiazolidinone and other components to form the 6-carbonitrile, followed by its reduction, represents a robust and literature-supported pathway to the target compound, this compound.
Spectroscopic and Structural Characterization of Thiazolo 4,5 B Pyridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the Thiazolo[4,5-b]pyridine (B1357651) system. nih.govrsc.org
Proton NMR (¹H-NMR) analysis of Thiazolo[4,5-b]pyridin-6-ylmethanamine would be expected to show distinct signals corresponding to each unique proton in the molecule. Based on data from related thiazolopyridine derivatives, the aromatic protons on the fused ring system typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. nih.govsemanticscholar.orgchemicalbook.com
The single proton on the thiazole (B1198619) ring (H-2) is anticipated to resonate as a singlet. The two protons on the pyridine (B92270) portion of the core (H-5 and H-7) would appear as distinct signals, with their specific chemical shifts and coupling patterns influenced by the substitution pattern. The aminomethyl group (-CH₂NH₂) introduces two key signals: a singlet or a multiplet for the methylene (B1212753) protons (CH₂) and a typically broad singlet for the amine (NH₂) protons, the chemical shift of which can be highly variable and dependent on solvent and concentration.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Predicted values are based on analysis of related thiazolopyridine structures. nih.govnih.govsemanticscholar.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiazole-H (H-2) | ~8.5 - 9.0 | Singlet (s) |
| Pyridine-H (H-5) | ~7.5 - 8.0 | Singlet (s) or Doublet (d) |
| Pyridine-H (H-7) | ~7.0 - 7.5 | Singlet (s) or Doublet (d) |
| Methylene-H (-CH₂) | ~3.8 - 4.5 | Singlet (s) |
| Amine-H (-NH₂) | ~1.5 - 3.0 (variable) | Broad Singlet (br s) |
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbons of the heterocyclic rings are typically found in the range of δ 110-165 ppm. nih.govnih.govresearchgate.net The carbon of the methylene group (-CH₂) would appear in the aliphatic region, generally between δ 40-50 ppm. semanticscholar.org The specific chemical shifts of the aromatic carbons are crucial for confirming the fusion pattern of the thiazole and pyridine rings. researchgate.net
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted values are based on analysis of related thiazolopyridine structures. nih.govnih.govresearchgate.netresearchgate.net
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiazole-C (C-2) | ~150 - 160 |
| Pyridine-C (C-5) | ~115 - 125 |
| Pyridine-C (C-6) | ~145 - 155 |
| Pyridine-C (C-7) | ~130 - 140 |
| Bridgehead-C (C-3a) | ~130 - 140 |
| Bridgehead-C (C-7a) | ~160 - 165 |
| Methylene-C (-CH₂) | ~40 - 50 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound (C₇H₇N₃S), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its calculated exact mass (166.0439). nih.govnih.gov This technique provides strong evidence for the elemental composition. The molecular weight is 165.22. bldpharm.com
The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for such heterocyclic systems may include the loss of the aminomethyl side chain, cleavage of the thiazole ring, or sequential loss of small molecules like HCN.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₇H₇N₃S bldpharm.com |
| Molecular Weight | 165.22 bldpharm.com |
| Exact Mass | 165.0361 |
| Predicted [M+H]⁺ (HRMS) | 166.0439 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. nih.govdmed.org.ua The primary amine (-NH₂) group would be identified by two N-H stretching bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic rings would produce a series of bands in the 1500-1650 cm⁻¹ region. nih.gov
Table 4: Predicted IR Absorption Bands for this compound Predicted values are based on analysis of related thiazolopyridine structures. nih.govnih.gov
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (-CH₂) | C-H Stretch | 2850 - 2960 |
| Heterocyclic Rings | C=N, C=C Stretch | 1500 - 1650 |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |
| Thiazole Ring | C-S Stretch | 600 - 800 |
X-ray Crystallography for Molecular Geometry and Absolute Configuration
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. researchgate.netnih.gov For a compound like this compound, this technique would confirm the planarity of the fused thiazolo[4,5-b]pyridine ring system. It would also detail the geometry and conformation of the methanamine substituent relative to the ring. In the solid state, intermolecular interactions such as hydrogen bonds involving the amine group and the nitrogen atoms of the heterocyclic rings play a crucial role in defining the crystal packing, and these would be fully characterized. researchgate.netmdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages must align with the theoretically calculated values based on the molecular formula (C₇H₇N₃S) to confirm the purity and empirical formula of the synthesized compound. semanticscholar.org
Table 5: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 50.89% |
| Hydrogen | H | 1.01 | 7 | 7.07 | 4.28% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 25.44% |
| Sulfur | S | 32.07 | 1 | 32.07 | 19.41% |
| Total | 165.24 | 100.00% |
Derivatization and Structure Activity Relationship Sar Studies of the Thiazolo 4,5 B Pyridine Scaffold
Strategic Functionalization at Key Positions of the Thiazolo[4,5-b]pyridine (B1357651) Coreresearchgate.netnih.gov
The core of thiazolo[4,5-b]pyridine has multiple reactive sites that allow for a wide range of structural modifications. dmed.org.ua Researchers have focused on introducing various functional groups at key positions on both the pyridine (B92270) and thiazole (B1198619) rings to explore and optimize biological activities such as anti-inflammatory, antimicrobial, and anticancer effects. dmed.org.uanih.govresearchgate.net
The pyridine part of the scaffold is a primary target for functionalization to modulate biological activity. Studies have shown that substituents at the C5, C6, and C7 positions can significantly influence the pharmacological profile of the resulting derivatives.
For instance, the synthesis of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives established a foundational structure for further exploration. nih.govresearchgate.net The introduction of a hydroxyl group at C5 and a methyl group at C7 created a core that was then subjected to further modification. A key finding was that derivatization at the C6 position with an arylazo group led to compounds with notable anti-inflammatory and antioxidant properties. researchgate.net Another study detailed the synthesis of 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones, highlighting that complex substituents can be introduced at both the C5 and C6 positions. dmed.org.ua The development of solid-phase synthesis techniques has enabled the creation of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines, allowing for a broad investigation of substituent effects across the entire pyridine ring. nih.gov
The following table summarizes the effects of substituents on the pyridine moiety based on reported research.
| Position | Substituent | Resulting Compound Class | Observed Biological Activity | Reference |
| C5 | Hydroxyl (-OH) | 5-Hydroxy-thiazolo[4,5-b]pyridin-2-ones | Core for anti-inflammatory agents | nih.govresearchgate.net |
| C6 | Arylazo | 6-Arylazo-5-hydroxy-7-methyl derivatives | Anti-inflammatory, Antioxidant | researchgate.net |
| C6 | (2-hydroxyphenyl)methanone | 6-Aroyl derivatives | Bioactive heterocycles | dmed.org.ua |
| C7 | Methyl (-CH3) | 7-Methyl-thiazolo[4,5-b]pyridin-2-ones | Core for anti-inflammatory agents | nih.govresearchgate.net |
The thiazole ring offers two key positions for modification: the C2 and N3 atoms. Functionalization at these sites has proven effective in altering the physicochemical and biological properties of the scaffold.
Alkylation at the N3 position is a common strategy. researchgate.net For example, introducing a propanoic acid or propanenitrile group at the N3 position of the 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one core resulted in compounds with potent anti-inflammatory activity, in some cases exceeding that of the standard drug Ibuprofen (B1674241). nih.govresearchgate.net The carboxylic acid derivative also serves as a handle for further synthesis, such as the creation of various N-aryl propanamides. researchgate.net A series of N3-substituted acetamide (B32628) derivatives were synthesized and showed promising antioxidant activity. biointerfaceresearch.com
The C2 position can also be substituted with a range of functional groups. While direct examples on the thiazolo[4,5-b]pyridine scaffold are part of broader library syntheses nih.gov, studies on the isomeric thiazolo[5,4-b]pyridine (B1319707) system show that substituents like alkyl, aryl, and amino groups at the C2 position are crucial for activity, for instance, in inhibiting c-KIT. nih.gov
The table below details the impact of substitutions on the thiazole ring.
| Position | Substituent | Resulting Compound Class | Observed Biological Activity | Reference |
| N3 | Propanenitrile | N3-alkylated thiazolo[4,5-b]pyridin-2-ones | Potent anti-inflammatory | nih.govresearchgate.net |
| N3 | Propanoic acid | N3-alkylated thiazolo[4,5-b]pyridin-2-ones | Potent anti-inflammatory | nih.govresearchgate.net |
| N3 | Acetamide derivatives | N3-acetylated thiazolo[4,5-b]pyridin-2-ones | Antioxidant | biointerfaceresearch.com |
| C2 | Various amines, alkyls, aryls | 2-Substituted thiazolopyridines | Varied (e.g., kinase inhibition) | nih.govnih.gov |
Exploration of Diverse Chemical Modifications of the Thiazolo[4,5-b]pyridin-6-ylmethanamine Moiety
The this compound moiety features a primary amine attached to the C6 position via a methylene (B1212753) linker. This aminomethyl group is a versatile functional handle for a wide array of chemical transformations aimed at probing the SAR and optimizing drug-like properties.
While specific literature on the derivatization of this compound is not extensively detailed, standard chemical transformations of primary amines can be applied to generate diverse analogs. These modifications include:
Acylation: Reaction with acyl chlorides or carboxylic acids to form amides. This would explore the effect of introducing different alkyl and aryl groups, probing for interactions in nearby hydrophobic pockets of a target protein.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which can act as hydrogen bond acceptors and donors.
Alkylation: Introduction of one or two alkyl groups on the nitrogen atom to form secondary or tertiary amines, which can alter basicity and steric profile.
Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, followed by reduction to yield substituted amines. This allows for the introduction of a wide variety of substituents.
Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to explore additional hydrogen bonding interactions.
A related synthesis of 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones demonstrates that a single carbon linker at the C6 position is a synthetically accessible and stable anchor point for introducing large and complex functional groups. dmed.org.ua The goal of these modifications is to systematically alter properties such as lipophilicity, hydrogen bonding capacity, and steric bulk to achieve higher potency and selectivity.
Rational Design of Thiazolo[4,5-b]pyridine Analog Libraries for SAR Probingnih.gov
The systematic exploration of SAR is greatly accelerated by the generation of chemical libraries. Rational design, often aided by computational methods, guides the synthesis of focused libraries of thiazolo[4,5-b]pyridine analogs.
A key strategy is the use of solid-phase synthesis, which allows for the efficient production of a large number of derivatives. One reported method describes a traceless solid-phase synthesis to produce 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines. nih.gov This approach utilized a Friedländer annulation protocol on a resin-bound thiazole intermediate, followed by diversification through nucleophilic substitution. nih.gov
Molecular docking is another critical tool in the rational design process. nih.gov By simulating how different analogs bind to a target protein, researchers can prioritize the synthesis of compounds that are most likely to be active. nih.govresearchgate.net For example, in the design of thiazolo[5,4-b]pyridine-based EGFR-TK inhibitors, molecular docking was used to predict binding modes and guide the selection of substituents for a library of over forty compounds synthesized via multi-step pathways that included Suzuki cross-coupling reactions. nih.gov Multi-component reactions are also employed to rapidly generate structural diversity from simple starting materials. dmed.org.ua
Molecular Hybridization Strategies Involving the Thiazolo[4,5-b]pyridine Scaffoldresearchgate.netactascientific.com
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. This strategy aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action by engaging with multiple biological targets or different sites on a single target.
The thiazolo[4,5-b]pyridine scaffold has been successfully used in hybridization strategies.
Anticancer Agents: In one study, the thiazolo[4,5-b]pyridine core was hybridized with a benzothiazole (B30560) moiety. actascientific.comresearchgate.net The resulting molecule, 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione, was designed as a potential anticancer agent. actascientific.comresearchgate.net
Antimicrobial Agents: A molecular hybridization approach was used to design novel thiazolo[4,5-b]pyridin-5-ones as antimicrobial agents. researchgate.net
Pyrazoline Hybrids: Although involving a closely related pyridine-thiazole core, another study demonstrated the hybridization concept by introducing a pyrazoline fragment, resulting in molecules with moderate antitumor activity. mdpi.com
These examples underscore that the thiazolo[4,5-b]pyridine system is a valuable building block for creating complex hybrid molecules with tailored pharmacological profiles.
Computational and Mechanistic Investigations of Thiazolo 4,5 B Pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. taylorandfrancis.com For thiazolo[4,5-b]pyridine (B1357651) derivatives, QSAR studies have been instrumental in predicting their potential as therapeutic agents and in understanding the structural features crucial for their activity.
A study focused on 3H-thiazolo[4,5-b]pyridin-2-one derivatives as potential antioxidants employed QSAR modeling to guide the synthesis of novel, more effective compounds. dmed.org.ua This research utilized 2D and 3D structures of the compounds to calculate molecular descriptors, which were then used to build predictive QSAR models. dmed.org.ua The models helped in identifying key structural parameters that influence the antioxidant activity, enabling in silico screening of virtual libraries before their actual synthesis. dmed.org.ua
In another investigation, QSAR analysis was performed on a series of N3 and C6 substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one derivatives to understand their antioxidant activity, which was measured by their scavenging effect on DPPH radicals. lpnu.ua The resulting regression models highlighted the significant impact of topological structure, atom and bond counts, physicochemical properties, and quantum-chemical parameters on the free radical scavenging ability of these compounds. lpnu.ua
Furthermore, a combined in silico approach for a series of 3H-thiazolo[4,5-b]pyridin-2-ones with anti-exudative action involved QSAR analysis using a Genetic Algorithm-Multiple Linear Regression (GA-MLR) technique with 2D autocorrelation descriptors. researchgate.netnih.govdmed.org.ua The one- and two-parameter regression models revealed that specific structural patterns and the placement of heteroatoms mutually contribute to the enhancement of their anti-inflammatory activity. researchgate.netnih.govdmed.org.ua
Table 1: Key Descriptors in QSAR Models for Thiazolo[4,5-b]pyridine Derivatives
| Descriptor Type | Influence on Activity | Reference |
| Topological Structure | Significant impact on antioxidant activity. | lpnu.ua |
| Physicochemical Properties | Correlates with free radical scavenging effect. | lpnu.ua |
| Quantum-Chemical Parameters | Influences antioxidant potential. | lpnu.ua |
| 2D Autocorrelation Descriptors | Predicts anti-exudative action. | researchgate.netnih.govdmed.org.ua |
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. actascientific.com This technique is widely used to understand the interactions between thiazolo[4,5-b]pyridine derivatives and their biological targets.
In a study on novel thiazolo[4,5-b]pyridine derivatives, molecular docking was used to preselect compounds for in vitro anti-inflammatory activity testing. researchgate.netresearchgate.net The docking studies were performed on cyclooxygenase (COX-1 and COX-2) enzymes, and the results correlated well with the in vitro assays, with the most active compound in vitro also showing the best docking score. researchgate.netresearchgate.netnih.gov The analysis of the docking results, using various scoring functions, helped in identifying potential selective COX-2 inhibitors. researchgate.net
For a series of thiazolo-pyridopyrimidines designed as CDK4/6 inhibitors, molecular docking was employed to screen for compounds with the highest potential. nih.gov The docking scores indicated strong interactions for several compounds, which were then synthesized and evaluated for their cytotoxic effects. nih.gov
In the context of anticancer research, molecular docking of a novel thiazolo[5,4-b]pyridine (B1319707) derivative with DNA (PDB ID: 1BNA) was performed to predict its binding affinity and preferred orientation. actascientific.com The results indicated a strong interaction, suggesting an intercalative binding mode which was consistent with experimental DNA binding studies. researchgate.netactascientific.com Similarly, novel thiazolo[5,4-b]pyridine derivatives were identified as c-KIT inhibitors, with molecular docking revealing that specific substitutions fit well into the hydrophobic binding pocket of the enzyme. nih.gov
Furthermore, docking studies of thiazolo[5,4-b]pyridine analogues as phosphoinositide 3-kinase (PI3K) inhibitors showed that the scaffold fits well into the ATP binding pocket of PI3Kα, forming key hydrogen bond interactions. nih.govnih.govmdpi.com For a series of thiazolo[5,4-b]pyridine derivatives designed as EGFR-TK inhibitors, docking simulations revealed essential hinge interactions and hydrogen bonding with Cys797, indicating potential target engagement. nih.gov
Table 2: Examples of Molecular Docking Studies on Thiazolo[4,5-b]pyridine Derivatives
| Derivative Class | Target Protein(s) | Key Findings | Reference(s) |
| Thiazolo[4,5-b]pyridin-2-ones | COX-1, COX-2 | Identified potential selective COX-2 inhibitors. | researchgate.netresearchgate.netnih.gov |
| Thiazolo-pyridopyrimidines | CDK4/6 | Screened for potent inhibitors based on docking scores. | nih.gov |
| Thiazolo[5,4-b]pyridine | DNA (1BNA) | Predicted strong intercalative binding. | researchgate.netactascientific.com |
| Thiazolo[5,4-b]pyridine | c-KIT | Revealed favorable interactions in the hydrophobic pocket. | nih.gov |
| Thiazolo[5,4-b]pyridine | PI3Kα | Showed good fit in the ATP binding pocket with key H-bonds. | nih.govnih.govmdpi.com |
| Thiazolo[5,4-b]pyridine | EGFR-TK | Indicated hinge interactions and hydrogen bonding with Cys797. | nih.gov |
Molecular Dynamics (MD) Simulations for Binding Dynamics and Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time, offering insights into the stability of ligand-protein complexes.
For thiazolo-pyridopyrimidines targeting CDK4/6, MD simulations were conducted on the most promising compounds to evaluate the stability of the ligand-protein complex. nih.gov The simulations revealed a high level of stability for the complex formed by one of the lead compounds with the CDK6 enzyme. nih.gov
In another study, MD simulations were used to assess the binding stability of a newly designed thiazole-based antibiofilm inhibitor in the active site of the target protein. physchemres.org These simulations, along with binding free energy calculations, helped in understanding the dynamics of the interaction and the stability of the complex over a 100 ns trajectory. physchemres.org
A comprehensive study involving 3D-QSAR, molecular docking, and MD simulations was performed on a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors. nih.gov MD simulations and decomposition energy analysis were used to validate the rationality of the docking results and to understand the binding modes of these inhibitors with the three kinases. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. This model can then be used as a query for virtual screening of large compound libraries to identify novel ligands.
A combined in silico strategy for 3H-thiazolo[4,5-b]pyridin-2-ones with anti-inflammatory properties involved pharmacophore modeling using the protein-ligand interaction fingerprints (PLIF) methodology. researchgate.netnih.govdmed.org.ua Two- and three-center 3D pharmacophore queries were constructed, and their analysis confirmed the importance of the bicyclic thiazolopyridine scaffold, as demonstrated by the steric placement of heteroatoms in the pharmacophore centers. researchgate.netnih.govdmed.org.ua
Similarly, for 5,7-dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-one derivatives, 3D pharmacophore models were generated based on their docked poses with COX-1, COX-2, and mPGES-1. researchgate.net The analysis of these models highlighted the functionality of the fused thiazolopyridine scaffold for creating diverse combinatorial libraries of compounds. researchgate.net
In Silico Elucidation of Enzyme Inhibition Mechanisms
Computational methods are crucial for elucidating the mechanisms by which thiazolo[4,5-b]pyridine derivatives inhibit enzymes. These studies provide insights into the specific interactions that lead to the inhibition of enzyme activity.
For 3H-thiazolo[4,5-b]pyridin-2-one derivatives, flexible docking simulations with cyclooxygenase pathway enzymes (COX-1, COX-2, and mPGES-1) were used to discover possible mechanisms of action. researchgate.netnih.govdmed.org.ua The docking results indicated the formation of stable complexes with effective docking scores and proper orientation of the ligands within the active sites of these enzymes. researchgate.netnih.govdmed.org.ua
In the case of isothiazolo[4,5-b]pyridines designed as cyclin G-associated kinase (GAK) inhibitors, in silico analysis was used to explain the lack of affinity observed in experimental assays. researchgate.net This highlights the power of computational methods not only in predicting activity but also in understanding the lack thereof.
For thiazolo[5,4-b]pyridine derivatives targeting c-KIT, a structure-activity relationship study combined with enzymatic assays led to the identification of a potent inhibitor capable of overcoming imatinib (B729) resistance. nih.gov The computational analysis was key to understanding the structural requirements for potent inhibition. nih.gov
Computational Analysis of Reactivity and Selectivity Profiles
Computational analysis of reactivity and selectivity provides valuable information for the synthesis and optimization of thiazolo[4,5-b]pyridine derivatives. Density Functional Theory (DFT) is a common method used for this purpose.
The reactivity of the 2,3-dihydro researchgate.netresearchgate.netthiazolo[4,5-b]pyridine scaffold has been noted to be quite different from the parent naphthyridine series, which influences the synthetic strategies employed. beilstein-journals.org Computational studies can help in understanding these differences in reactivity.
DFT-based QSAR studies on quinolone-triazole derivatives have demonstrated the utility of computational methods in predicting the biological activity of ligands. taylorandfrancis.com Descriptors derived from DFT calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are important for understanding the reactivity of molecules. lew.ro The energy of the LUMO, for instance, is related to the electron affinity and the susceptibility of a molecule to nucleophilic attack. lew.ro
While specific computational studies on the reactivity and selectivity profiles of "Thiazolo[4,5-b]pyridin-6-ylmethanamine" were not found in the search results, the general principles of using computational methods like DFT to analyze the electronic structure and predict reactivity are applicable to this class of compounds. Such analyses would be crucial for designing selective inhibitors and for optimizing synthetic routes.
Exploration of Biological Activities and Pharmacological Targets in Thiazolo 4,5 B Pyridine Research
Receptor Tyrosine Kinase (RTK) Inhibition Studies
Receptor tyrosine kinases (RTKs) are crucial cell surface receptors that play a pivotal role in cellular signaling pathways governing growth, differentiation, and metabolism. Their dysregulation is a common feature in various cancers, making them a prime target for drug development.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
The epidermal growth factor receptor (EGFR) is a member of the ErbB family of RTKs, and its overactivation is implicated in the progression of numerous cancers. researchgate.net The thiazolo[4,5-b]pyridine (B1357651) scaffold has been identified as a promising framework for the development of EGFR-TK inhibitors. researchgate.netnih.gov Research has shown that certain derivatives of this class exhibit significant inhibitory activity against EGFR. researchgate.net
In a recent study, a series of novel substituted thiazolo[5,4-b]pyridine (B1319707) analogues, an isomer of the core focus of this article, were designed and synthesized. nih.gov These compounds were evaluated for their anticancer activity against various cancer cell lines, including those with EGFR mutations. nih.gov Notably, several derivatives displayed potent anticancer activity, with the lead compound, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k) , exhibiting remarkable potency against HCC827, NCI-H1975, and A-549 cancer cell lines, comparable to the clinically approved drug Osimertinib. nih.gov Mechanistic studies confirmed that this active compound acts as an inhibitor of EGFR-TK autophosphorylation in HCC827 cells. nih.gov Molecular docking simulations further revealed that these compounds form crucial hinge interactions and hydrogen bonds within the EGFR kinase domain, indicating a potential mechanism for their inhibitory action. nih.gov
Table 1: EGFR-TK Inhibition by a Thiazolo[5,4-b]pyridine Derivative
| Compound | Target Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k) | HCC827 | 0.010 | nih.gov |
| NCI-H1975 | 0.08 | nih.gov |
c-KIT Kinase Inhibition and Overcoming Resistance Mechanisms
The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is vital for the development and maintenance of various cell types. nih.gov Mutations leading to the constitutive activation of c-KIT are a driving force in several cancers, most notably gastrointestinal stromal tumors (GIST). nih.gov While imatinib (B729) has been a successful c-KIT inhibitor, the emergence of resistance mutations necessitates the development of new therapeutic strategies. nih.gov
In this context, the thiazolo[5,4-b]pyridine scaffold has been investigated for its potential to yield novel c-KIT inhibitors capable of overcoming imatinib resistance. nih.gov A study detailing the synthesis and structure-activity relationship (SAR) of 31 novel thiazolo[5,4-b]pyridine derivatives identified a particularly potent inhibitor, compound 6r . nih.gov This compound demonstrated significant inhibition of c-KIT and effectively suppressed the proliferation of GIST-T1 cancer cells. nih.gov Crucially, compound 6r was also potent against a c-KIT V560G/D816V double mutant, which is resistant to imatinib. nih.gov
The enzymatic inhibitory activity of compound 6r against the imatinib-resistant c-KIT double mutant was found to be significantly higher than that of imatinib itself. nih.gov Furthermore, this compound was shown to induce apoptosis and cell cycle arrest in cancer cells by blocking the downstream signaling of c-KIT. nih.gov
Table 2: c-KIT Inhibition by a Thiazolo[5,4-b]pyridine Derivative
| Compound | Target | IC50 (µM) | Key Finding | Reference |
|---|
| 6r | c-KIT V560G/D816V double mutant | 4.77 | 8.0-fold more potent than imatinib | nih.gov |
Cell Cycle Kinase Inhibition Research (e.g., CDK4/6)
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. The CDK4/6-cyclin D complex, in particular, plays a critical role in the G1 phase of the cell cycle, and its hyperactivity is a common feature of cancer cells. nih.govmdpi.com Therefore, inhibitors of CDK4/6 have emerged as a significant class of anticancer agents. nih.gov
Phosphoinositide 3-Kinase (PI3K) Inhibition Investigations
The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival. Aberrations in this pathway are frequently observed in human cancers, making PI3K an attractive target for cancer therapy.
The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent PI3K inhibitors. mdpi.com In one study, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed and synthesized. mdpi.com These compounds were evaluated for their inhibitory activity against PI3K isoforms. A representative compound, 19a , demonstrated potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values. mdpi.com The structure-activity relationship studies indicated that the sulfonamide functionality and the pyridyl group attached to the thiazolo[5,4-b]pyridine core were crucial for potent PI3Kα inhibitory activity. mdpi.com
Table 3: PI3K Inhibition by a Thiazolo[5,4-b]pyridine Derivative
| Compound | Target Isoform | IC50 (nM) | Reference |
|---|---|---|---|
| 19a | PI3Kα | 3.6 | mdpi.com |
| PI3Kγ | Not specified | mdpi.com |
Other Kinase Inhibition Research (e.g., Pim-1)
Pim-1 is a serine/threonine kinase that is involved in the regulation of cell survival, proliferation, and differentiation. Its overexpression has been linked to various cancers, making it a valid target for anticancer drug discovery.
While there is no direct evidence of "Thiazolo[4,5-b]pyridin-6-ylmethanamine" as a Pim-1 inhibitor, research into related heterocyclic structures suggests the potential of this scaffold. A study focused on 1,2,3-triazolo[4,5-b]pyridines, which are structurally related to thiazolo[4,5-b]pyridines, identified them as inhibitors of Pim kinases through a scaffold hopping approach. nih.gov This indicates that the broader pyridine-fused heterocyclic systems could serve as a basis for the design of Pim-1 inhibitors.
Anti-Inflammatory Pathway Modulation Studies
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a known contributor to various diseases, including cancer. pensoft.netbiointerfaceresearch.compharmj.org.ua The thiazolo[4,5-b]pyridine scaffold has been investigated for its anti-inflammatory properties. pensoft.netresearchgate.netbiointerfaceresearch.compharmj.org.ua
Several studies have reported the synthesis of novel thiazolo[4,5-b]pyridine derivatives and their evaluation as anti-inflammatory agents. pensoft.netbiointerfaceresearch.compharmj.org.ua In one such study, a series of N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones were synthesized and their anti-inflammatory action was evaluated in vivo using the carrageenan-induced rat paw edema model. pensoft.net Some of the synthesized compounds were found to be more potent than the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241). pensoft.net
Another study also reported the synthesis of new thiazolo[4,5-b]pyridin-2-one derivatives and confirmed their considerable anti-inflammatory effects in the same in vivo model, with some compounds approaching or exceeding the activity of Ibuprofen. biointerfaceresearch.com While the precise molecular mechanisms of their anti-inflammatory action are not fully elucidated in these studies, the results strongly suggest that the thiazolo[4,5-b]pyridine core is a promising scaffold for the development of new anti-inflammatory agents. pensoft.netbiointerfaceresearch.compharmj.org.ua Further research is needed to explore their effects on specific inflammatory pathways, such as the modulation of inflammatory cytokine production. nih.gov
Cyclooxygenase (COX) Isoform Inhibition (COX-1, COX-2)
The investigation of thiazolo[4,5-b]pyridine derivatives as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain, is an emerging area. While direct and extensive studies on this specific scaffold are not widely reported, related research provides a basis for potential activity. For instance, novel 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives have been identified through molecular docking as candidates for anti-inflammatory activity, a pharmacological effect often mediated by COX inhibition. nih.gov This suggests that the thiazolo[4,5-b]pyridine core may serve as a viable backbone for the design of new anti-inflammatory agents targeting the COX pathway. However, comprehensive enzymatic assays detailing the specific inhibitory concentrations (IC₅₀) against COX-1 and COX-2 for this class of compounds are not yet broadly available in the scientific literature.
Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition
Microsomal prostaglandin E synthase-1 (mPGES-1) is a downstream enzyme in the arachidonic acid cascade, working in concert with COX-2 to produce prostaglandin E₂, a major inflammatory mediator. Inhibiting mPGES-1 is considered a targeted anti-inflammatory strategy with a potentially better safety profile than traditional NSAIDs. Currently, there is a lack of specific research data on the inhibition of mPGES-1 by compounds containing the thiazolo[4,5-b]pyridine scaffold. The exploration of this target for this class of compounds remains an open avenue for future research.
Antimicrobial Activity Research (Antibacterial and Antifungal)
The thiazolo[4,5-b]pyridine nucleus is a well-established scaffold for the development of novel antimicrobial agents. pensoft.netpensoft.net Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
Research into thiazolo[4,5-b]pyridin-5-ones revealed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Notably, certain compounds within this series showed potent activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.net These compounds were also found to be effective inhibitors of biofilm formation, a key virulence factor in many chronic infections. researchgate.net
Another study highlighted the antifungal potential of this class, with 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid exhibiting the highest activity against Candida albicans, with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. proquest.comconsensus.app Furthermore, some derivatives displayed synergistic effects when combined with the antibiotic amoxicillin (B794), particularly against multidrug-resistant isolates of Klebsiella pneumoniae and Staphylococcus haemolyticus. proquest.comconsensus.app
| Compound Class | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridin-5-ones | P. aeruginosa, E. coli | Good antibacterial activity and inhibition of biofilm formation. | researchgate.net |
| 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid | Candida albicans | Highest antifungal activity with MIC of 12.5 μg/mL. | proquest.comconsensus.app |
| Thiazolo[4,5-b]pyridine derivatives | ESβL+ K. pneumoniae, MRSH | Synergistic activity with amoxicillin against resistant strains. | proquest.comconsensus.app |
Antioxidant Activity Research and Mechanistic Insights
Several studies have confirmed the antioxidant potential of the thiazolo[4,5-b]pyridine scaffold. The primary mechanism investigated is the ability of these compounds to act as free radical scavengers. This activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
A series of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives were synthesized and showed notable antioxidant properties in the DPPH assay. pensoft.netpensoft.netresearchgate.net Similarly, studies on novel 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones and other 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives also reported significant scavenging effects. nih.govnuph.edu.ua These findings indicate that the thiazolo[4,5-b]pyridine core is a promising template for developing compounds that can mitigate oxidative stress, which is implicated in numerous chronic diseases. Some synthesized compounds were found to be more potent than existing antioxidants, underscoring the potential of this heterocyclic system in this therapeutic area. pensoft.net
| Compound Series | Assay Method | Result | Reference |
|---|---|---|---|
| (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazides | DPPH Radical Scavenging | Demonstrated notable antioxidant activity. | pensoft.netpensoft.netresearchgate.net |
| 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones | DPPH Radical Scavenging | Showed potential as antioxidant agents. | nuph.edu.ua |
| 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives | DPPH Radical Scavenging | Exhibited significant free radical scavenging effects. | nih.gov |
Herbicidal Activity and Acyl-ACP Thioesterase Inhibition
The thiazolo[4,5-b]pyridine scaffold has been successfully exploited in the development of novel herbicides. Research has identified a specific molecular target for this class of compounds: the acyl-acyl carrier protein (ACP) thioesterase (FAT) enzyme, which is crucial for fatty acid biosynthesis in plants.
One study detailed the synthesis of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, which displayed auxin-like herbicidal effects, showing greater activity against broadleaf (dicotyledonous) weeds than grasses (monocotyledonous). acs.orgacs.org
More recent and targeted research has established 2,3-dihydro researchgate.netacs.orgthiazolo[4,5-b]pyridines as a new class of potent acyl-ACP thioesterase inhibitors. nih.govresearchgate.net These compounds exhibit strong herbicidal activity against commercially significant weeds. nih.gov Greenhouse trials have confirmed that these thiazolopyridines provide excellent pre-emergence control of grass weed species. acs.org The discovery and optimization of this scaffold were achieved through scaffold hopping methodologies, leading to a new chemical class that addresses a novel mode of action in weed control. acs.org
Investigation of Other Enzyme Inhibitory Potentials (e.g., carbonic anhydrase, IDO1)
Beyond the aforementioned targets, the broader thiazolopyridine family and related heterocyclic systems have been investigated for their inhibitory effects on other key enzymes.
Carbonic Anhydrase (CA): There is currently no direct research demonstrating the inhibition of carbonic anhydrase isoforms by thiazolo[4,5-b]pyridine derivatives. However, other heterocyclic structures incorporating a thiazole (B1198619) ring have shown activity. For example, certain pyrazole (B372694) derivatives bearing a thiazol-2-yl group were found to be inhibitors of carbonic anhydrase XII (CA XII), an isoform associated with some cancers. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an important target in cancer immunotherapy. While direct inhibitors based on the thiazolo[4,5-b]pyridine scaffold have not been reported, compounds with related fused pyridine (B92270) cores, such as researchgate.netresearchgate.netnuph.edu.uatriazolo[4,3-a]pyridine, have been identified as novel IDO1 inhibitors. nih.gov This suggests that the pyridine-fused heterocyclic motif is a viable starting point for designing inhibitors against this enzyme.
Other Kinases: It is noteworthy that the isomeric scaffold, thiazolo[5,4-b]pyridine, has been extensively developed as a potent inhibitor of various protein kinases, including c-KIT, PI3K, and others involved in cancer cell signaling. nih.govnih.gov This highlights the general versatility of the thiazolopyridine core in binding to ATP pockets of enzymes, suggesting a broader potential for enzyme inhibition that may yet be discovered for the thiazolo[4,5-b]pyridine system.
Advanced Applications and Future Research Directions for Thiazolo 4,5 B Pyridine Based Compounds
Thiazolo[4,5-b]pyridine (B1357651) as a Building Block in Complex Organic Synthesis
The thiazolo[4,5-b]pyridine core is a fundamental building block for constructing more complex molecular architectures, with numerous synthetic strategies developed for its assembly. These methods often involve the annulation of a pyridine (B92270) ring onto a pre-existing thiazole (B1198619) or vice-versa. dmed.org.ua The versatility of the scaffold is highlighted by the various synthetic protocols available, ranging from multicomponent reactions to solid-phase synthesis.
One-pot domino reactions are particularly efficient for creating these structures. For instance, a new combinatorial method has been developed utilizing cyanoacetamide, heterocumulenes (like isothiocyanates), and ethyl-4-chloroacetoacetate in a sequence of SN2, Thorpe-Ziegler, and Thorpe-Guareschi reactions to build the substituted thiazolo[4,5-b]pyridine ring system. researchgate.net Another approach involves a one-pot Michael addition and cyclo-elimination cascade starting from 3-benzyl-4-thiazolidine-2-thione. dmed.org.ua
Multicomponent reactions (MCRs) also feature prominently in the synthesis of these scaffolds. Researchers have described a three-component reaction involving 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile (B47326), and an aldehyde to afford highly substituted thiazolo[4,5-b]pyridines. dmed.org.ua Furthermore, the Friedländer annulation is a key strategy, particularly in solid-phase synthesis. In one method, a thiazole resin is converted to the desired thiazolopyridine resin using the Friedländer protocol under microwave irradiation, allowing for the traceless synthesis of 2,5,6,7-tetrasubstituted derivatives. researchgate.net These diverse and efficient synthetic routes underscore the scaffold's importance as a foundational element in complex organic synthesis. dmed.org.uaresearchgate.net
Ligand Applications in Organometallic Chemistry and Catalysis
The thiazolo[4,5-b]pyridine scaffold, possessing both nitrogen and sulfur heteroatoms, presents inherent potential for use as a ligand in organometallic chemistry and catalysis. researchgate.net These N,S-heterocycles can act as chelating agents, binding to transition metal centers to form stable complexes. researchgate.netnih.gov While the direct application of thiazolo[4,5-b]pyridine itself as a ligand in catalysis is not extensively documented in recent literature, the coordination chemistry of related thiazole and pyridine-containing structures provides strong evidence for its potential in this field. researchgate.net
For example, the coordination of various thiazole derivatives with 4d and 5d metals such as palladium, platinum, and rhodium is an area of growing interest for catalytic applications. researchgate.net Palladium(II) complexes featuring thiazine (B8601807) and thiazoline (B8809763) derivative ligands have been synthesized and evaluated for their cytotoxic effects, demonstrating the ability of such scaffolds to coordinate with palladium centers. nih.gov
A highly relevant example involves the closely related 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (B8244249) (DPTZTZ) ligand, which was used to construct a zinc-based metal-organic framework (MOF-LS10). This porous, multifunctional material serves as an effective heterogeneous catalyst for CO2 cycloaddition and photocatalytic benzylamine (B48309) coupling reactions. consensus.app The study highlights how the photoactive thiazole-based unit integrated within the framework is crucial for its catalytic performance. consensus.app This demonstrates the principle that thiazole-pyridine type scaffolds can be key components in the design of advanced catalytic systems. The synthesis of thiazolo[4,5-b]pyridine derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to build the molecular framework, further linking this scaffold to the world of organometallic catalysis. nih.gov
Strategies for Optimization of Potency and Selectivity in Thiazolo[4,5-b]pyridine Systems
A primary focus of research into thiazolo[4,5-b]pyridine and its isomers is the optimization of biological potency and target selectivity through systematic structural modifications. Structure-activity relationship (SAR) studies are crucial in guiding the design of more effective therapeutic agents. Researchers have extensively explored how substitutions at various positions of the fused ring system influence activity against targets like protein kinases.
Kinase Inhibitors: For inhibitors of the c-KIT receptor tyrosine kinase, functionalization at the 6-position of the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold has been reported for the first time to identify novel inhibitors that can overcome resistance to existing drugs like imatinib (B729). nih.gov SAR studies revealed that specific substitutions on the phenyl ring at the R1 position and modifications at the R2 position were critical for potency. The derivative 6r was identified as a highly potent inhibitor, showing significantly higher enzymatic inhibitory activity against a drug-resistant c-KIT mutant compared to imatinib. nih.gov
In the development of phosphoinositide 3-kinase (PI3K) inhibitors, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed. mdpi.com SAR studies demonstrated that a sulfonamide group was a key structural unit for potent PI3Kα inhibitory activity. mdpi.com Furthermore, the presence of a pyridyl group attached to the scaffold was found to be another critical element for potency; replacing it with a phenyl group led to a significant drop in activity. mdpi.com Compound 19a from this series showed extremely strong PI3kα inhibitory activity with an IC₅₀ of 3.6 nM and exhibited selectivity, with its inhibitory activity on PI3Kβ being approximately 10-fold lower than on other isoforms. mdpi.com
The table below summarizes key SAR findings for thiazolo[5,4-b]pyridine-based kinase inhibitors.
| Scaffold Position | Target Kinase | Substitution Effect on Activity | Key Compound | IC₅₀ (nM) | Reference |
| 6-position | c-KIT | Functionalization at this novel position led to potent inhibitors overcoming imatinib resistance. | 6r | 4,770 (mutant) | nih.gov |
| R¹ (Phenyl) | c-KIT | A 3-(trifluoromethyl)phenyl group was found to fit well into a hydrophobic binding pocket. | 6h | 9,870 | nih.gov |
| 2-position | PI3Kα | A pyridyl group was a key structural unit for potency; replacement with phenyl decreased activity. | 19a | 3.6 | mdpi.com |
| Sulfonamide | PI3Kα | This functionality proved to be a key structural unit affecting inhibitory activity. | 19a, 19b, 19c | 3.6 - 8.0 | mdpi.com |
Integration of Chemoinformatics and Artificial Intelligence in Thiazolo[4,5-b]pyridine Design
The design and optimization of thiazolo[4,5-b]pyridine derivatives are increasingly supported by chemoinformatics and computational modeling. These in silico tools provide valuable insights into the molecular interactions between the compounds and their biological targets, guiding synthetic efforts toward more potent and selective molecules.
Molecular docking is a widely used technique to predict the binding mode of these derivatives within the active site of target proteins. For instance, docking studies of thiazolo[5,4-b]pyridine-based c-KIT inhibitors helped rationalize the observed SAR, showing how specific functional groups fit into hydrophobic pockets of the kinase. nih.gov Similarly, for PI3K inhibitors, docking analysis revealed that the N-heterocyclic core of a potent compound fits well into the ATP binding pocket, forming key hydrogen bond interactions with Val851 and other residues. mdpi.com These computational models help explain why certain substitutions enhance or diminish biological activity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies are also employed to build mathematical models that correlate the chemical structures of the compounds with their biological activities. For a series of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives with anti-inflammatory and antioxidant properties, QSAR models were developed to understand the structural requirements for activity. nih.gov In another study on antioxidant derivatives, correlation analysis between activity and various molecular descriptors was performed for a set of 19 compounds. Such models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic targets.
These computational approaches, including docking and QSAR, are essential for modern drug discovery, enabling a more rational design process for new thiazolo[4,5-b]pyridine-based agents and reducing the time and resources spent on less promising candidates. nih.govnih.gov
Emerging Therapeutic and Agrochemical Applications of the Scaffold
The unique structural and electronic properties of the thiazolo[4,5-b]pyridine scaffold have led to its exploration in a wide array of applications, from human therapeutics to crop protection. dmed.org.uaresearchgate.net Its ability to act as a bioisostere for endogenous purines makes it a valuable starting point for the design of enzyme inhibitors and receptor modulators. dmed.org.ua
Therapeutic Applications: A significant body of research highlights the diverse pharmacological activities of thiazolo[4,5-b]pyridine derivatives. They have shown considerable promise as:
Anticancer Agents: Derivatives have been developed as potent inhibitors of key signaling proteins in cancer, such as c-KIT (for gastrointestinal stromal tumors) and PI3K. nih.govmdpi.com
Anti-inflammatory Agents: Several series of thiazolo[4,5-b]pyridin-2-ones have been synthesized and shown to possess strong anti-inflammatory properties, with some compounds exceeding the activity of the standard drug ibuprofen (B1674241) in preclinical models. nih.gov
Antioxidant Agents: The scaffold is a basis for compounds with significant antioxidant activity, evaluated through methods like the DPPH radical scavenging assay.
Antimicrobial and Antiviral Agents: The fused heterocyclic system has been identified in compounds with antimicrobial activity. dmed.org.uaresearchgate.net Furthermore, related isomers are being investigated as inhibitors of host-cell kinases like GAK, a potential strategy for developing broad-spectrum antiviral drugs.
The table below showcases some of the emerging applications of this scaffold.
| Application Area | Specific Target/Activity | Compound Series/Example | Key Finding | Reference |
|---|---|---|---|---|
| Oncology | c-KIT Inhibition | Thiazolo[5,4-b]pyridine derivatives | Overcame imatinib resistance in GIST models. | nih.gov |
| Oncology | PI3K Inhibition | 2-pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridines | Potent, isoform-selective inhibition with nM activity. | mdpi.com |
| Anti-inflammatory | Carrageenan-induced edema | Thiazolo[4,5-b]pyridin-2-one derivatives | Activity exceeded that of ibuprofen in vivo. | nih.gov |
| Antioxidant | DPPH Radical Scavenging | N3 and C6 substituted derivatives | Demonstrated significant free radical scavenging. |
| Herbicidal | Broadleaf Weed Control | Thiazolo[4,5-b]pyridine-3(2H)-acetic acids | Exhibited auxin-like herbicidal symptoms. | dmed.org.ua |
Agrochemical Applications: Beyond medicine, the thiazolo[4,5-b]pyridine scaffold has been successfully adapted for agricultural use. A notable example is the development of 5-(haloalkyl) substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives as herbicides. dmed.org.ua These compounds act as pyridine analogues of the commercial herbicide Benazolin and have demonstrated high activity against broadleaf weeds, showing auxin-like herbicidal effects. dmed.org.ua This highlights the scaffold's versatility and its potential for creating new solutions for crop protection.
Q & A
Q. What are the primary biological activities associated with thiazolo[4,5-b]pyridine derivatives, and how are these activities methodologically evaluated?
Thiazolo[4,5-b]pyridine derivatives exhibit diverse biological activities, including anticancer, antimicrobial, Aβ42 fibrillization inhibition (relevant to Alzheimer’s disease), and GK enzyme activation (for glucose regulation) . Methodologies for evaluation include:
- Anticancer activity : Cell viability assays (e.g., MTT) using cancer cell lines, with structural optimization at the C6 position (e.g., phenylazo substitution) to enhance potency .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and mycobacteria .
- Enzyme inhibition/activation : In vitro enzymatic assays (e.g., Aβ42 aggregation monitored via Thioflavin T fluorescence) .
Q. What safety precautions are critical when handling thiazolo[4,5-b]pyridine derivatives in laboratory settings?
Key precautions include:
- Skin protection : Use chemically resistant gloves (EN 374-compliant) and avoid direct contact with the outer glove surface during disposal .
- Respiratory protection : Use masks or fume hoods when handling powders or volatile derivatives .
- Waste disposal : Follow institutional guidelines for hazardous waste, particularly for halogenated derivatives (e.g., bromo-substituted analogs) .
Q. What synthetic routes are commonly employed to prepare thiazolo[4,5-b]pyridine scaffolds?
Core synthesis methods include:
- Cyclocondensation : Reaction of pyrazole-carboxaldehydes with aminothiazoles using NHVO as a catalyst .
- Microwave-assisted synthesis : Accelerated condensation of diamine precursors (e.g., pyridine-2,3-diamine) with aldehydes under microwave irradiation .
- Functionalization at N3/C6 : Alkylation or azo coupling reactions to introduce substituents (e.g., cyanoethylation at N3) .
Advanced Research Questions
Q. How can structural modifications at the N3 and C6 positions enhance the pharmacological profile of thiazolo[4,5-b]pyridines?
- N3 modifications : The electrophilic NH group at N3 allows for cyanoethylation or alkylation with chloroacetamides, yielding derivatives with improved solubility or target affinity (e.g., 3-substituted propionitriles) .
- C6 modifications : Phenylazo substitution at C6 increases anticancer activity by 3-fold, likely due to enhanced π-stacking interactions with DNA or enzymes .
- Methodological optimization : Use potassium salts to stabilize intermediates during alkylation, ensuring regioselectivity .
Q. What experimental strategies address contradictions between in vitro and in vivo efficacy data for thiazolo[4,5-b]pyridine derivatives?
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., rapid clearance of ester derivatives) .
- In vivo models : Use carrageenan-induced paw edema in rodents to validate anti-inflammatory activity, correlating dose-response curves with in vitro COX-2 inhibition assays .
- Structural tweaks : Introduce hydrophilic groups (e.g., carboxylic acids via hydrolysis of nitriles) to improve water solubility and in vivo retention .
Q. How can researchers optimize thiazolo[4,5-b]pyridine derivatives for cross-disciplinary applications (e.g., neuroscience or materials science)?
- GABA receptor modulation : Design thiazolo-pyrimidinone derivatives (e.g., 7(6H)-one analogs) as positive allosteric modulators for epilepsy treatment, validated via electrophysiological assays .
- Agrochemical development : Incorporate trifluoromethyl groups (e.g., 6-(trifluoromethyl) analogs) to enhance pesticidal activity, leveraging fluorine’s electronegativity and metabolic stability .
- Material science : Explore thiazolo[4,5-b]pyridine-based ligands for catalytic applications (e.g., Pd-complexed derivatives for cross-coupling reactions) .
Q. What analytical techniques are essential for characterizing novel thiazolo[4,5-b]pyridine derivatives?
- Structural elucidation : H/C NMR for confirming substituent positions and purity .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formulas, particularly for halogenated derivatives (e.g., bromo-substituted analogs) .
- X-ray crystallography : Resolve regiochemical ambiguities in complex derivatives (e.g., oxazolo-pyridine hybrids) .
Q. How can researchers mitigate low antioxidant activity observed in some thiazolo[4,5-b]pyridine derivatives?
- Structural optimization : Introduce hydroxyl or methoxy groups at strategic positions (e.g., para to the thiazole ring) to enhance radical scavenging .
- Assay selection : Use multiple assays (DPPH, ABTS, FRAP) to capture diverse antioxidant mechanisms .
- Hybrid scaffolds : Combine with known antioxidant moieties (e.g., coumarin or benzofuran) via click chemistry .
Q. What are the key challenges in scaling up the synthesis of thiazolo[4,5-b]pyridine intermediates?
- Regioselectivity : Control competing pathways (e.g., thiazole vs. pyrimidine cyclization) using catalysts like NHVO .
- Purification : Employ column chromatography or recrystallization to isolate polar intermediates (e.g., carboxylic acid derivatives) .
- Yield optimization : Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (e.g., 75-minute alkylation vs. traditional reflux) .
Q. How can computational methods guide the design of thiazolo[4,5-b]pyridine-based enzyme inhibitors?
- Docking studies : Predict binding modes with target enzymes (e.g., GK or H3 receptors) using AutoDock or Schrödinger .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- MD simulations : Assess stability of inhibitor-enzyme complexes over nanosecond timescales to refine lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
